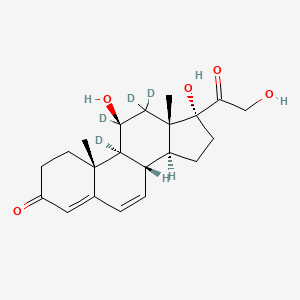
6-Dehydrocortisol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dehydrocortisol-d4 is a deuterated form of 6-Dehydrocortisol, a glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass from the non-deuterated form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydrocortisol-d4 typically involves the deuteration of 6-Dehydrocortisol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
化学反应分析
Types of Reactions
6-Dehydrocortisol-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Dehydrocortisone-d4, while reduction can yield this compound alcohol derivatives.
科学研究应用
6-Dehydrocortisol-d4 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds.
Biology: Used in studies of glucocorticoid metabolism and function.
Medicine: Used in the development of diagnostic assays for diseases related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.
Industry: Used in the production of high-purity glucocorticoid standards for pharmaceutical applications.
作用机制
The mechanism of action of 6-Dehydrocortisol-d4 is similar to that of other glucocorticoids. It exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression, resulting in various downstream effects, including anti-inflammatory and immunosuppressive actions. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
相似化合物的比较
6-Dehydrocortisol-d4 can be compared with other similar compounds, such as:
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Cortisone: Another glucocorticoid that is converted to cortisol in the body.
Prednisolone: A synthetic glucocorticoid with a higher potency than hydrocortisone.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and distinguishable mass, making it an ideal internal standard for analytical applications.
List of Similar Compounds
- Hydrocortisone
- Cortisone
- Prednisolone
- Dexamethasone
- Betamethasone
属性
分子式 |
C21H28O5 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D |
InChI 键 |
IFOXVSBZLASBJM-BJJKTIQHSA-N |
手性 SMILES |
[2H][C@]12[C@@H](C=CC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
规范 SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















